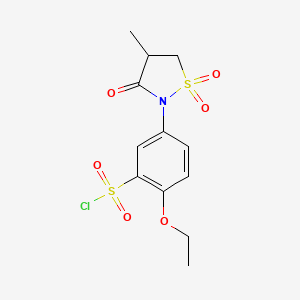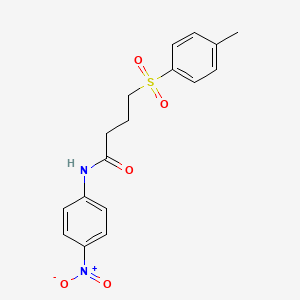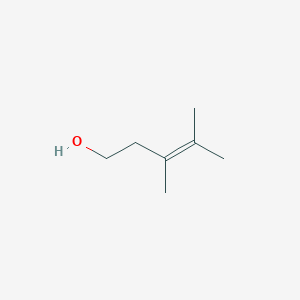![molecular formula C13H17FN2O2S2 B2862803 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-82-4](/img/structure/B2862803.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by modulating the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
In addition, this compound has been shown to modulate the activity of GABA-A receptors in the brain, leading to anxiolytic and sedative effects. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. It has been shown to have anti-cancer and anxiolytic properties, which could be beneficial in the treatment of these diseases.
However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could be a concern when working with high concentrations of the compound. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole. One area of research is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. This could involve testing the compound in animal models and clinical trials to determine its safety and efficacy.
Another area of research is to further investigate its mechanism of action and potential side effects. This could involve studying the compound's interactions with various enzymes and receptors in the body, as well as its potential toxicity.
In addition, there is potential for the development of new derivatives of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole with improved properties, such as increased potency or reduced toxicity. This could involve modifying the chemical structure of the compound or testing other compounds in the sulfonyl imidazole class for similar biological activities.
Conclusion
In conclusion, 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer and anxiolytic properties, and further research is needed to fully understand its mechanism of action and potential side effects. With continued research, this compound and its derivatives could have important therapeutic applications in the treatment of cancer and neurological disorders.
合成法
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been described in several research papers. One of the most commonly used methods involves the reaction of 4-fluorobenzyl mercaptan with 1-propylsulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it can act as a positive allosteric modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of neuroinflammatory diseases such as multiple sclerosis.
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMZIJAHYMODPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)



![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)